molecular formula C13H16N2O B2757311 1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2224336-48-3

1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2757311
CAS RN: 2224336-48-3
M. Wt: 216.284
InChI Key: BKRMUFOJKAUPTQ-UHFFFAOYSA-N
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Description

The compound “1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of pyrrolidine as a versatile scaffold for creating biologically active compounds . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a Diels–Alder reaction was used in the synthesis of a similar compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse, depending on the functional groups present in the molecule. For instance, the Sandmeyer reaction of differently C-2 substituted N - (prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)- exo -halomethylene bicyclic pyridones bearing the imidazo [1,2- a ]pyridine heterocyclic ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For a similar compound, the molecular weight was found to be 162.2316 .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for creating biologically active compounds, and there is great interest in this saturated scaffold due to its ability to efficiently explore the pharmacophore space .

properties

IUPAC Name

1-[2-(5-methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-13(16)15-6-4-5-12(15)11-7-10(2)8-14-9-11/h3,7-9,12H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRMUFOJKAUPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one

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